
(4R)-1-Boc-4-methylthiol-L-prolinemethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Boc-4-methylthiol-L-prolinemethylester is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylthio group, and a proline methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-methylthiol-L-prolinemethylester typically involves the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methylthio Group: The protected proline is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group of the protected proline with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4R)-1-Boc-4-methylthiol-L-prolinemethylester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
(4R)-1-Boc-4-methylthiol-L-prolinemethylester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological processes due to its proline derivative structure.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (4R)-1-Boc-4-methylthiol-L-prolinemethylester is largely dependent on its structural features. The proline derivative structure allows it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The presence of the Boc protecting group and the methylthio group can influence its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
(4R)-1-Boc-4-methylthio-L-proline: Similar structure but lacks the ester group.
(4R)-1-Boc-4-methyl-L-prolinemethylester: Similar structure but lacks the thiol group.
(4R)-1-Boc-4-thiomethyl-L-prolinemethylester: Similar structure but with a different thiol group arrangement.
Uniqueness
(4R)-1-Boc-4-methylthiol-L-prolinemethylester is unique due to the combination of the Boc protecting group, the methylthio group, and the proline methyl ester moiety. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
特性
分子式 |
C12H21NO7 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(trihydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)20-10(15)13-6-7(12(16,17)18)5-8(13)9(14)19-4/h7-8,16-18H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChIキー |
UGUDHDCHVOYMKF-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C(O)(O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


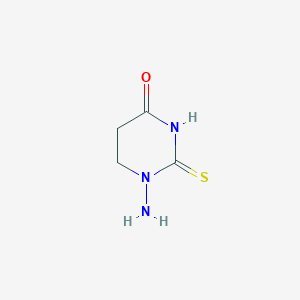
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
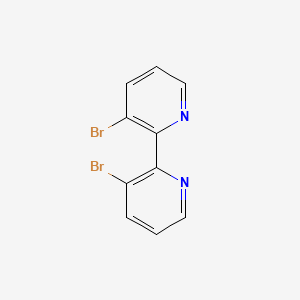

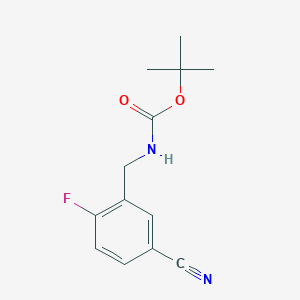

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
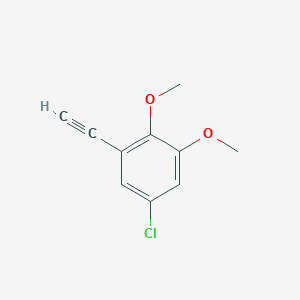
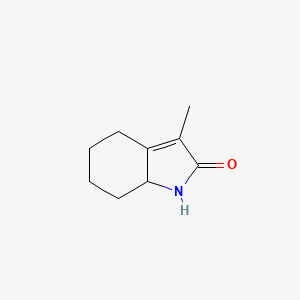
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
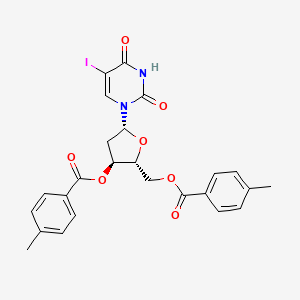
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid](/img/structure/B13096837.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)

